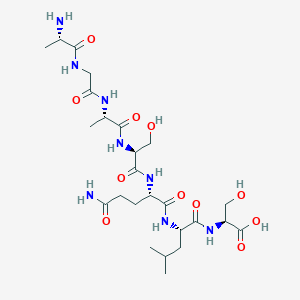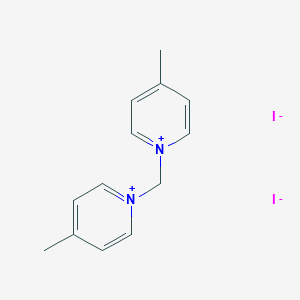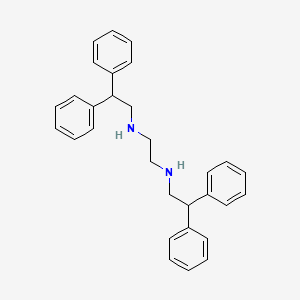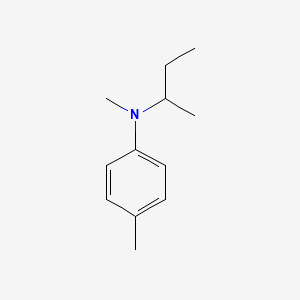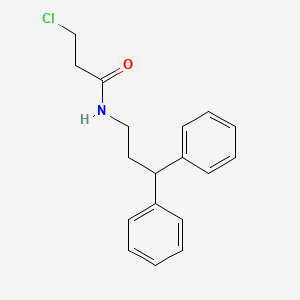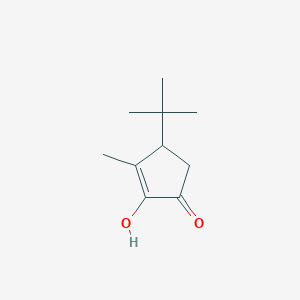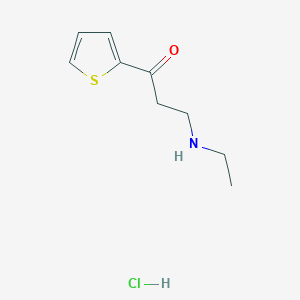
3-(Ethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-1-thiophen-2-ylpropan-1-one typically involves the condensation of thiophene derivatives with ethylamine. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-methylene carbonyl compound and an α-cyano ester in the presence of sulfur . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-1-thiophen-2-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(Ethylamino)-1-thiophen-2-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-1-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-1-thiophen-2-ylpropan-1-one
- 3-(Propylamino)-1-thiophen-2-ylpropan-1-one
- 3-(Butylamino)-1-thiophen-2-ylpropan-1-one
Uniqueness
3-(Ethylamino)-1-thiophen-2-ylpropan-1-one is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may provide a balance between hydrophobicity and steric effects, potentially enhancing its interaction with biological targets .
Properties
CAS No. |
645411-17-2 |
|---|---|
Molecular Formula |
C9H14ClNOS |
Molecular Weight |
219.73 g/mol |
IUPAC Name |
3-(ethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C9H13NOS.ClH/c1-2-10-6-5-8(11)9-4-3-7-12-9;/h3-4,7,10H,2,5-6H2,1H3;1H |
InChI Key |
PPDOYYJAUSHPEU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(=O)C1=CC=CS1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
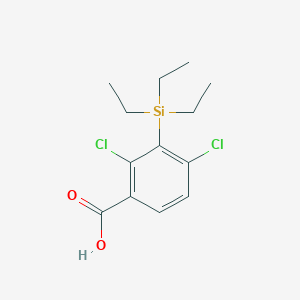

![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)
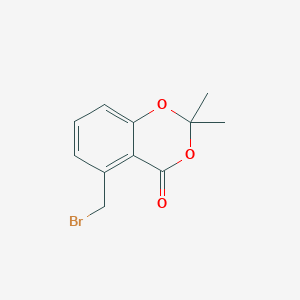
![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
